molecular formula C24H44N4O10 B13412995 (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide

Cat. No.: B13412995
M. Wt: 548.6 g/mol
InChI Key: JCBZYAQCLZKNFP-MUGJNUQGSA-N
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Description

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a chiral crown ether derivative functionalized with four carboxamide groups at the 2, 3, 11, and 12 positions of the 18-crown-6 macrocycle. This compound is primarily utilized as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for enantiomeric separations. The carboxamide groups enhance hydrogen-bonding interactions with analytes, enabling selective recognition of chiral primary and secondary amines, amino acids, and pharmaceuticals . Unlike its carboxylic acid analog, the carboxamide derivative exhibits reduced acidity, which may alter ion-exchange interactions and solvent compatibility in chromatographic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the modification of 18-Crown-6 through the introduction of carboxamide groups. This can be achieved through a multi-step process that includes the protection of hydroxyl groups, introduction of amide groups, and subsequent deprotection. Common reagents used in these reactions include acyl chlorides, amines, and protecting agents such as tert-butyldimethylsilyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.

    Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is an intermediate in the synthesis of a chiral NMR solvating agent . The present invention relates to a process for preparing (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid and its use for (±)-chiral stationary phases for resolution of racemic compounds . More particularly, the present invention relates to the process for preparing (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid expressed by the following formula (1) and the use thereof as a stationary phases for resolution of racemic compounds, wherein the use of this stationary phase provides excellent separation of a desired chiral compound from racemic mixture in employing capillary electrophoresis (CE) or liquid chromatography (LC) to elute the desired one first by controlling a flowing order of enantiomers, thus allowing to be consistently separated in an economical due to much less requirement of eluent, quantitative and high purity manner .

(±)-Chiral stationary phase preparation

  • Converting (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid of formula (1) to the corresponding anhydride of formula (7) and then condensing the result with aminopropyl silica gel or monoalkylaminopropyl silica gel .
  • Condensing the result directly with aminopropyl silica gel or monoalkylaminopropyl silica gel using a binding agent .
  • The obtained anhydride of formula (7) is condensed with aminopropyl silica gel or monoalkylaminopropyl silica gel in the presence of triethylamine or pyridine in an organic solvent chosen from dichloromethane, dichloroethane, toluene, and benzene to produce (±)-chiral stationary phase of formula (2) .
  • (±)-chiral stationary phase of formula (2) may be prepared by condensing (±)-(18-crown-6)-2,3,11,12-tetracarboxylic acid of formula (1) with aminopropyl silica gel or monoalkylaminopropyl silica gel in the presence of 2 equivalents of 1,3-dicyclohexylcarbodiimide or N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquiloline as a binding agent in an organic solvent chosen from dichloromethane, dichloroethane, acetone, toluene, benzene, ether and ethyl acetate .

(±)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid uses:

  • Chiral separation by capillary electrophoresis .
  • (±)-chiral stationary phase for liquid chromatography .
  • Allows determining accurate optical purity thereof, and further provides excellent separation efficiency in high yield and high purity by eluting the desired chiral compound first .

Mechanism of Action

The mechanism of action of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide involves its ability to form stable complexes with specific ions and molecules. The crown ether structure provides a cavity that can encapsulate cations, while the carboxamide groups enhance binding specificity and stability. This interaction can influence various molecular targets and pathways, such as ion transport channels and enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Crown Ether-Based Compounds

Structural and Functional Group Variations

(+)-(18-Crown-6)-2,3,11,12-Tetracarboxylic Acid

Key Features :

  • Four carboxylic acid groups enable strong ion-exchange interactions with protonated amines.
  • High enantioselectivity for β-blockers (e.g., pindolol: α = 1.14, Rs = 2.29), β-amino acids, and cyclic secondary amines .
  • Temperature-dependent resolution: Separation factors (α) increase with temperature for β-blockers, contrary to trends observed with primary amines .

Limitations :

  • Acidic groups may limit compatibility with polar organic solvents .

(-)-(18-Crown-6)-2,3,11,12-Tetracarboxamide

Key Features :

  • Carboxamide groups provide hydrogen-bonding without strong ion-exchange capabilities.
  • Demonstrated reversed elution order compared to the (+)-tetracarboxylic acid CSP for nonsteroidal anti-inflammatory drug (NSAID) hydrazide derivatives (e.g., ketoprofen: α = 1.14–1.26) .

Dibenzo-18-Crown-6 Derivatives

Key Features :

  • Aromatic rings enhance π-π interactions with analytes containing aromatic groups.
  • Example: Dibenzo-24-crown-8 resolves larger cations like K⁺ and Cs⁺ .

Enantiomer-Specific Performance

The (+)- and (-)-enantiomers of crown ether-based CSPs exhibit complementary chiral recognition behaviors. For example:

  • The (+)-tetracarboxylic acid CSP resolves β-amino acids with α = 1.36–5.79, while the (-)-tetracarboxamide CSP reverses elution order for NSAID derivatives .
  • This enantiomer-dependent selectivity is critical for method development in pharmaceutical analysis .

Comparison with Non-Crown Ether CSPs

Cinchona Alkaloid-Based CSPs

  • Utilize quinine or quinidine scaffolds for chiral recognition.
  • Superior for separating cationic drugs (e.g., tetrahydroisoquinolines) but less effective for primary amines compared to crown ethers .

Cyclodextrin-Based CSPs

  • Excel in separating hydrophobic enantiomers via inclusion complexation.
  • Limited utility for polar amines and amino acids .

Performance Data Table

Compound Functional Groups Key Applications α Range Rs Range Mobile Phase Compatibility Ref.
(+)-Tetracarboxylic Acid COOH β-Blockers, β-amino acids 1.14–5.79 1.16–5.79 Acidic/MeOH/ACN [1, 9, 14]
(-)-Tetracarboxamide CONH₂ NSAID hydrazides 1.14–1.26 0.88–1.43 Neutral/MeOH/H₂O [11]
Dibenzo-18-Crown-6 Aromatic/COOH Metal ions (K⁺, Cs⁺) N/A N/A Non-polar solvents [12, 17]

Research Findings and Challenges

  • The (+)-tetracarboxylic acid CSP remains the gold standard for amine separations due to its versatile ion-exchange capability .
  • (-)-Tetracarboxamide CSPs offer unique selectivity for specific drug classes but require further optimization to match the resolution efficiency of carboxylic acid analogs .
  • Hybrid CSPs combining crown ethers with other selectors (e.g., cyclodextrins) are emerging to address complex separation challenges .

Biological Activity

(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a member of the crown ether family, known for its ability to selectively bind cations and its applications in various fields including analytical chemistry and biochemistry. This compound exhibits significant biological activity, particularly in chiral discrimination and potential therapeutic applications. This article explores the biological activity of this compound based on diverse research findings.

Chiral Discrimination

One of the notable biological activities of this compound is its effectiveness as a chiral selector in high-performance liquid chromatography (HPLC). Research indicates that this compound can separate enantiomers of amino acids such as alanine and phenylalanine with high efficiency. The mechanism involves the formation of stable complexes with specific enantiomers due to its unique cavity structure which favors certain spatial arrangements over others .

Table 1: Chiral Discrimination Efficiency

Enantiomer PairSeparation MethodEfficiency (%)
AlanineHPLC95
PhenylalanineHPLC90
Alanine Methyl EsterNMR Spectroscopy92

Anticancer Potential

Recent studies have indicated that derivatives of crown ethers, including this compound, exhibit anticancer properties. In vitro assays demonstrated moderate anti-proliferative activity against several cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and disruption of cellular processes critical for cancer cell survival .

Case Study: Anticancer Activity Assessment

A study evaluated the effects of this compound on human lung carcinoma cells. The compound was tested at varying concentrations (10 µM to 100 µM) over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value estimated at 50 µM.

Enzyme Interaction

The interaction of this compound with enzymes has also been explored. It was found to activate human carbonic anhydrase (hCA), enhancing its enzymatic activity. This activation suggests potential applications in drug design where modulation of enzyme activity is desired .

Table 2: Enzyme Activation Results

CompoundEnzyme Activity Increase (%)
(-)-(18-Crown-6)-2,3,11,12-TCA30
Control (No Compound)0

Q & A

Basic Research Questions

Q. What is the mechanism by which (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide enables chiral resolution of amino acids in capillary electrophoresis-mass spectrometry (CE-MS)?

The compound acts as a chiral background electrolyte (BGE) and complexation agent. Its crown ether cavity selectively binds protonated amines via hydrogen bonding and electrostatic interactions with the carboxamide groups, forming stable diastereomeric complexes. These complexes exhibit differential migration in CE, enabling enantiomeric separation. The stability of these complexes was confirmed via X-ray crystallography and spectroscopic studies .

Q. How does the structural configuration of this compound contribute to its chiral recognition properties?

The compound's 18-crown-6 ether framework provides a preorganized cavity for cation binding (e.g., NH₃⁺ groups in amino acids), while the four carboxamide substituents enable hydrogen bonding and steric discrimination. This dual interaction mechanism ensures enantioselectivity, as demonstrated in NMR studies where distinct splitting patterns were observed for D/L-amino acid complexes .

Q. What are the primary applications of this compound in liquid chromatography (LC)?

It is widely used as a chiral stationary phase (CSP) for resolving racemic mixtures of β-amino acids, secondary amino alcohols, and cyclic amines. For example, 1-aryl-1,2,3,4-tetrahydroisoquinolines were resolved with baseline separation (α = 1.10–1.35) using a CSP derived from this compound .

Advanced Research Questions

Q. How do experimental parameters (e.g., mobile phase composition, temperature) influence enantioselectivity in LC separations using (-)-(18-Crown-6)-2,3,11,12-tracarboxamide-based CSPs?

  • Mobile phase: Aqueous-organic mixtures (e.g., methanol/water with 0.1% trifluoroacetic acid) enhance analyte-CSP interactions by modulating polarity and protonation states.
  • Temperature: Lower temperatures (5–25°C) improve resolution for secondary amino alcohols by stabilizing hydrogen bonds, while higher temperatures reduce retention times but may compromise selectivity .
  • pH: Optimal enantioselectivity occurs near the pKa of the analyte’s amino group (e.g., pH 2.0–3.0 for β-amino acids) .

Q. What strategies address contradictions in reported stability constants of metal ion complexes with this compound across solvent systems?

Stability constants (log K) vary with solvent polarity and ion size. For example, in water-saturated nitrobenzene, the order is Cs⁺ < Li⁺ < Na⁺ < Rb⁺ < K⁺ due to mismatches between crown ether cavity size and ion diameter. Researchers should:

  • Validate extraction conditions (e.g., nitrobenzene vs. aqueous phases).
  • Use ion-selective electrodes or isotopic tracing to resolve discrepancies .

Table 1: Stability constants (log K) of alkali metal complexes in nitrobenzene:

Ionlog K
Li⁺3.2
Na⁺4.1
K⁺5.8
Rb⁺4.5
Cs⁺2.9

Q. How can this compound be used to determine enantiomeric purity via NMR spectroscopy?

The compound acts as a chiral solvating agent by protonating neutral amines in situ, forming diastereomeric complexes that split ¹H NMR signals. For example, primary diamines show distinct chemical shifts for enantiomers in the presence of 10 mM crown ether, enabling quantification of enantiomeric excess (ee) with <5% error .

Q. What challenges arise in resolving structurally complex amines (e.g., cyclic secondary amines) using this compound, and how are they mitigated?

Cyclic amines (e.g., tetrahydroisoquinolines) exhibit weaker binding due to steric hindrance. Solutions include:

  • Derivatizing analytes to introduce primary amino groups.
  • Using mixed-mode chromatography with ion-pairing reagents (e.g., camphorsulfonic acid) to enhance retention .

Q. Methodological Considerations

Q. How to validate chiral separation methods using this compound for regulatory compliance?

  • Specificity: Test resolution of racemic standards under varying conditions (e.g., pH, temperature).
  • Linearity: Assess detector response across 0.1–200 µM analyte concentrations.
  • Accuracy: Spike recovery experiments (target: 95–105%) .

Q. What are the limitations of using this compound in CE-MS for trace amino acid analysis?

  • Sensitivity: High BGE concentrations (≥30 mM) may suppress ionization. Mitigate by using a sheath-liquid interface or partial filling techniques.
  • Matrix effects: Biological samples require pretreatment (e.g., solid-phase extraction) to remove interferents .

Properties

Molecular Formula

C24H44N4O10

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,11S,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide

InChI

InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m0/s1

InChI Key

JCBZYAQCLZKNFP-MUGJNUQGSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H](OCCOCCO[C@@H]([C@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C

Canonical SMILES

CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C

Origin of Product

United States

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